molecular formula C17H18FN3O4S B2629542 N-(2-fluorophenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 923735-18-6

N-(2-fluorophenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No. B2629542
CAS RN: 923735-18-6
M. Wt: 379.41
InChI Key: CKYGRQZHQSKIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C17H18FN3O4S and its molecular weight is 379.41. The purity is usually 95%.
The exact mass of the compound N-(2-fluorophenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Pharmacological Characterization

One study focused on the pharmacological characterization of a structurally similar compound, identifying it as a high-affinity antagonist selective for κ-opioid receptors (KOR). This compound demonstrated potential in treating depression and addiction disorders by blocking KOR and MOR agonist-induced analgesia and showing antidepressant-like efficacy in animal models (Grimwood et al., 2011).

Antimicrobial Activity

Another area of research explored the synthesis and evaluation of novel compounds for antimicrobial activity. A study synthesized a series of compounds to investigate their in vitro antibacterial and antifungal activities. Such research highlights the potential of these compounds in developing new antimicrobial agents (Mahyavanshi et al., 2017).

Sigma-1 Receptor Modulation

Research into the modulation of sigma-1 receptors by fluorinated derivatives of certain compounds suggests potential applications in neurological and psychiatric disorders. A study successfully synthesized a fluorinated derivative, indicating a methodological advancement in the production of sigma-1 receptor modulators (Kuznecovs et al., 2020).

Anti-Inflammatory Activity

A study on the synthesis of novel compounds demonstrated significant anti-inflammatory activity, suggesting their potential use in developing treatments for inflammatory conditions (Sunder et al., 2013).

Anticonvulsant Activity

The design and synthesis of new amides derived from specific acetamides have been investigated for their anticonvulsant activity. This research contributes to the development of potential new treatments for epilepsy and related disorders (Obniska et al., 2015).

Anticancer Properties

Further studies have explored the design, synthesis, and characterization of novel compounds for their anticancer properties. This includes investigating their cytotoxicity on various human cancer cell lines, underscoring the potential for these compounds in cancer therapy (Vinayak et al., 2014).

properties

IUPAC Name

N-(2-fluorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c18-14-5-1-2-6-15(14)19-16(22)12-20-11-13(7-8-17(20)23)26(24,25)21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYGRQZHQSKIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.